(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine
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Overview
Description
(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound, in particular, has garnered interest due to its potential antimicrobial, antifungal, and antioxidant properties .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide spectrum of pharmacological activities . They are vital constituents of nucleic acids and are employed as synthetic precursors of bioactive molecules .
Mode of Action
It’s understood that 2-amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance, acting as a nucleophile attacking aldehyde carbon .
Biochemical Pathways
Pyrimidine derivatives are known to exhibit various pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive minoxidil, antimycobacterial, and potent phosphodiesterase inhibitors .
Result of Action
The compounds displayed moderate to good antimicrobial and antifungal activities against S. aureus, P. aeruginosa, E. coli, B. cereus, P. mirabilis, K. oxytoca, A. niger, A. flevus, and R. Stolonifer . They also exhibited good antioxidant potentials with ferrous ion chelation and 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine typically involves the condensation of 2-amino-4,6-dimethylpyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is often carried out in ethanol or another suitable solvent, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
similar compounds are often synthesized using scalable processes that involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A precursor in the synthesis of (4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine.
Indole derivatives: Share similar biological activities and are used in various pharmaceutical applications.
Uniqueness
This compound is unique due to its specific combination of a pyrimidine ring and an indan-2-ylamino group, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10-7-11(2)19-16(18-10)21-15(17)20-14-8-12-5-3-4-6-13(12)9-14/h3-7,14H,8-9H2,1-2H3,(H3,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMMRVYVSHFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NC2CC3=CC=CC=C3C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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